molecular formula C6H13ClO2S B1524141 4-Methylpentane-2-sulfonyl chloride CAS No. 78429-90-0

4-Methylpentane-2-sulfonyl chloride

Cat. No. B1524141
CAS RN: 78429-90-0
M. Wt: 184.69 g/mol
InChI Key: UDICPXQQCPKMFG-UHFFFAOYSA-N
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Description

4-Methylpentane-2-sulfonyl chloride, also known as MspCl, is a white or off-white crystalline powder. It is used as a chemical reagent in organic synthesis .


Synthesis Analysis

Sulfonyl chlorides, such as 4-Methylpentane-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of an electrophile at carbon to form a cationic intermediate . The synthesis of sulfonyl chlorides has been largely dominated by the conversion of sulfonic acids through dehydration by the use of highly oxidizing and unselective reagents .


Molecular Structure Analysis

The molecular formula of 4-Methylpentane-2-sulfonyl chloride is C6H13ClO2S . Its molecular weight is 184.69 g/mol .


Chemical Reactions Analysis

4-Methylpentane-2-sulfonyl chloride can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the carbon atoms of the aromatic ring .

Scientific Research Applications

Photocatalysis

4-Methylpentane-2-sulfonyl chloride: is used in photocatalytic processes to synthesize sulfonyl chlorides and sulfonamides . This compound, when activated by light, can participate in chromoselective synthesis, where the color of the incident light alters the chemoselectivity of the reaction. This application is significant in the development of pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

Sulfonamides are pivotal in the pharmaceutical industry, and 4-Methylpentane-2-sulfonyl chloride serves as a key intermediate in their production . The ability to generate different products from S-arylthioacetates by varying the excitation light is a novel approach that enhances the versatility of this compound in medicinal chemistry.

Protective Group in Synthesis

In synthetic chemistry, 4-Methylpentane-2-sulfonyl chloride is employed as a sulfonyl protecting group . This allows for the temporary modification of a molecule’s reactivity, facilitating subsequent chemical transformations. It’s a crucial step in the synthesis of complex organic molecules.

Intermediate for Elastomers and Polymers

This compound is also an important building block in the manufacture of elastomers and polymers . Its reactive sulfonyl group enables the creation of diverse polymer structures, which are essential in material science.

Synthesis of Dyes and Detergents

The chemical industry utilizes 4-Methylpentane-2-sulfonyl chloride in the synthesis of dyes and detergents . Its reactivity with various nucleophiles allows for the creation of a wide range of colorants and cleaning agents.

Agricultural Chemicals

In agrochemistry, 4-Methylpentane-2-sulfonyl chloride is used to create herbicides and pesticides . Its sulfonyl group plays a role in the development of compounds that are effective in plant protection and pest control.

Catalyst and Receptor Synthesis

The compound finds application in the synthesis of synthetic receptors and catalysts . These are used in analytical chemistry for detecting specific molecules and in accelerating chemical reactions, respectively.

Organic Synthesis via Sulfinyl Radicals

Recently, 4-Methylpentane-2-sulfonyl chloride has been explored for its potential to generate sulfinyl radicals . These radicals are fundamental in organic synthesis, providing a pathway to valuable sulfoxide compounds and demonstrating tolerance to a wide range of hydrocarbons and functional groups.

Mechanism of Action

Sulfonyl chlorides, such as 4-Methylpentane-2-sulfonyl chloride, are powerful electrophiles that can engage a great variety of nucleophiles in fast and selective couplings . They are often used in the formation of complex sulfonamides, sulfonates, sulfides, sulfonyl fluorides, and sulfonic acids .

Future Directions

The future directions of 4-Methylpentane-2-sulfonyl chloride could involve its use in the synthesis of more complex organic compounds. Its role as a powerful electrophile makes it a valuable reagent in organic synthesis .

properties

IUPAC Name

4-methylpentane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDICPXQQCPKMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpentane-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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